molecular formula C18H26N2O2 B2676849 2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 332045-52-0

2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2676849
CAS No.: 332045-52-0
M. Wt: 302.418
InChI Key: RNXHADDNDXRCHU-UHFFFAOYSA-N
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Description

2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with the molecular formula C18H26N2O2 This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which combines multiple reactants in a single reaction vessel to form the desired product. For instance, a typical synthetic route might involve the reaction of hexyl aldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and malononitrile in the presence of a base such as potassium tert-butoxide in a solvent like methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives with different functional groups attached to the chromene core .

Scientific Research Applications

2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in other interactions that modulate biological pathways. For example, its potential anti-inflammatory activity might involve inhibition of cyclooxygenase enzymes, while its anticancer effects could be due to interactions with DNA or proteins involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-hexyl-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific substituents, which confer distinct physical and chemical properties. The hexyl group, in particular, affects the compound’s lipophilicity and solubility, influencing its biological activity and potential applications. Additionally, the presence of both amino and nitrile groups provides versatile sites for further chemical modifications.

Properties

IUPAC Name

2-amino-4-hexyl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-4-5-6-7-8-12-13(11-19)17(20)22-15-10-18(2,3)9-14(21)16(12)15/h12H,4-10,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXHADDNDXRCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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